molecular formula C25H28N2O6 B2470563 2-(1-tert-Butoxycarbonylazetidin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2305253-84-1

2-(1-tert-Butoxycarbonylazetidin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No. B2470563
CAS RN: 2305253-84-1
M. Wt: 452.507
InChI Key: CVGJPLBSALWEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-tert-Butoxycarbonylazetidin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.507. The purity is usually 95%.
BenchChem offers high-quality 2-(1-tert-Butoxycarbonylazetidin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-tert-Butoxycarbonylazetidin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of α-(Fmoc-amino)-1-Boc-3-azetidineacetic acid is the amine group of amino acids . The compound acts as a protecting group for amines during peptide synthesis .

Mode of Action

The compound, also known as 2-(1-tert-Butoxycarbonylazetidin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, functions by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . The Fmoc group’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Result of Action

The result of the compound’s action is the successful synthesis of peptides . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of α-(Fmoc-amino)-1-Boc-3-azetidineacetic acid is influenced by the chemical environment during peptide synthesis. Factors such as the presence of a base for Fmoc group removal and the quality of the starting materials can impact the compound’s efficacy .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-15(13-27)21(22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGJPLBSALWEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-tert-Butoxycarbonylazetidin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

CAS RN

2305253-84-1
Record name 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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